N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
Overview
Description
N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine is a useful research compound. Its molecular formula is C13H11F3N2O2 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitory Activity on Transcription Factors
Research by Palanki et al. (2000) explored structure-activity relationships of compounds inhibiting NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. This study revealed that certain structural modifications on the pyrimidine portion can enhance cellular activity and gastrointestinal permeability, highlighting the critical nature of the carboxamide group for activity (Palanki et al., 2000).
Antiprotozoal Activity
Ismail et al. (2004) synthesized a series of compounds, including an acetate salt of an analogous structure, showing strong DNA affinities and significant in vitro and in vivo antiprotozoal activities against Trypanosoma b. rhodesiense and Plasmodium falciparum. This suggests potential applications in treating protozoal infections (Ismail et al., 2004).
Inhibition of NQO2 Enzyme
Alnabulsi et al. (2018) evaluated non-symmetrical furan amidines, and their novel analogs, as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), which is of interest for cancer chemotherapy and malaria treatment. The study suggests that modifications on the furan ring and amidine group impact NQO2 activity and solubility, offering insights for drug design (Alnabulsi et al., 2018).
Development of PET Radiotracers
Horti et al. (2019) discussed the development of [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound allows for the noninvasive imaging of microglial activity and neuroinflammation, contributing to the study of neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Properties
IUPAC Name |
N'-hydroxy-2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-6,19H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFVBKKGCSZAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.